3-Amino-6-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-triazin
Description
Furalazine (CAS: 80288-49-9), chemically identified as a 1,2,4-triazine derivative, is an antimicrobial agent historically used to treat cholera caused by Vibrio cholerae El Tor strains. Its efficacy was particularly notable against antibiotic-resistant variants, where it reduced stool culture positivity duration and intravenous fluid requirements comparably to chloramphenicol and tetracycline . Structurally, furalazine features a triazine core substituted with functional groups that enhance its antibacterial activity.
Properties
IUPAC Name |
6-[2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-6(12-13-9)1-2-7-3-4-8(17-7)14(15)16/h1-5H,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLIGKRDWLZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862193 | |
| Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-12-7 | |
| Record name | 3-Amino-6-(5-nitrofurylethenyl)-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Furalazine involves the reaction of 1,2,4-triazine derivatives with furan compounds under specific conditions. The preparation method typically includes the following steps:
Reacting 1,2,4-triazine derivatives: with furan compounds in the presence of a suitable catalyst.
Purification: of the resulting product through recrystallization or chromatography techniques.
Industrial production methods for Furalazine are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings .
Chemical Reactions Analysis
Furalazine undergoes various chemical reactions, including:
Oxidation: Furalazine can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its amine derivatives using reducing agents like sodium borohydride.
Substitution: Furalazine can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Furalazine has several scientific research applications, including:
Antimicrobial Research: It is used to study its effectiveness against drug-resistant strains of cholera bacteria.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for treating bacterial infections.
Biological Studies: Furalazine is used in experiments to understand its mechanism of action and its effects on microbial cells.
Mechanism of Action
The mechanism of action of Furalazine involves its interaction with bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell processes and ultimately the death of the bacteria . The compound targets specific pathways involved in bacterial metabolism, making it effective against resistant strains .
Comparison with Similar Compounds
Structural Analogs: 1,2,4-Triazine Derivatives
Furalazine belongs to the 1,2,4-triazine class, which includes several pharmacologically active compounds. Key comparisons are summarized below:
Key Insights :
- Structural Flexibility : The 1,2,4-triazine core allows diverse substitutions, enabling tailored pharmacological activities. For example, lamotrigine’s dichlorophenyl group confers anticonvulsant properties, while furalazine’s substituents optimize antibacterial action .
- Mechanistic Divergence : Despite structural similarities, these compounds target different pathways. Furalazine disrupts bacterial metabolism, whereas lamotrigine modulates neuronal ion channels .
Functional Analogs: Antibacterial Agents
Furalazine’s clinical use overlaps with other antibiotics, particularly in treating cholera:
Key Insights :
- Resistance Management : Furalazine’s unique mechanism circumvents resistance common to chloramphenicol and tetracycline, making it a viable alternative in outbreaks .
- Spectrum of Activity : Unlike broad-spectrum nitrofurans (e.g., furaltadone), furalazine is specialized for V. cholerae, reducing unintended microbiome disruption .
Heterocyclic Compounds with Overlapping Moieties
Compounds with nitrogen-containing heterocycles share structural motifs but differ in applications:
Key Insights :
- Ring System Impact : While phthalazine (hydralazine) and thiazine (xylazine) share nitrogen-rich cores, their ring size and substitution patterns dictate divergent biological targets .
- Therapeutic Specificity : Furalazine’s triazine ring optimizes antibacterial activity, unlike hydralazine’s vasodilation or sulfasalazine’s anti-inflammatory action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
